molecular formula C5H8O4 B2379324 cis-1,3-Dihydroxycyclobutane-1-carboxylic acid CAS No. 2227198-91-4

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid

Cat. No.: B2379324
CAS No.: 2227198-91-4
M. Wt: 132.115
InChI Key: DRHHIKAKVKYIQN-YUOXXFAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid: is a cyclic amino acid with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol . This compound is characterized by its unique cyclobutane ring structure, which contains two hydroxyl groups and a carboxylic acid group in the cis configuration. It was first isolated from bacterial fermentation broths in the late 1960s and has since gained importance in various scientific and industrial fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One scalable synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum’s acid derivative using sodium borohydride (NaBH₄). Controlling acidic impurities is crucial for improving the diastereomeric ratio by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Dihydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclobutanone derivatives, while reduction can yield this compound.

Scientific Research Applications

cis-1,3-Dihydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-1,3-Dihydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor or activator of certain enzymes by binding to their active sites. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    trans-1,3-Dihydroxycyclobutane-1-carboxylic acid: This compound has a similar structure but with the hydroxyl groups in the trans configuration.

    1,3-Dihydroxycyclopentane-1-carboxylic acid: This compound has a five-membered ring instead of a four-membered ring.

    1,3-Dihydroxycyclohexane-1-carboxylic acid: This compound has a six-membered ring instead of a four-membered ring.

Uniqueness: cis-1,3-Dihydroxycyclobutane-1-carboxylic acid is unique due to its four-membered ring structure and the cis configuration of its hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

1,3-dihydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-3-1-5(9,2-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHHIKAKVKYIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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